molecular formula C28H32O15 B1217061 Physcion 8-gentiobioside CAS No. 84268-38-2

Physcion 8-gentiobioside

Cat. No.: B1217061
CAS No.: 84268-38-2
M. Wt: 608.5 g/mol
InChI Key: YMXXCMGLMRYEQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Physcion 8-gentiobioside can be synthesized through the glycosylation of physcion with gentiobiose. The reaction typically involves the use of a glycosyl donor and an acceptor in the presence of a catalyst. Common catalysts include Lewis acids such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from rhubarb roots. The roots are dried, powdered, and subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Physcion 8-gentiobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Physcion 8-gentiobioside has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and hepatoprotective effects.

    Industry: Used in the development of natural dyes and pigments.

Mechanism of Action

Physcion 8-gentiobioside exerts its effects through various molecular targets and pathways. It inhibits the activity of enzymes such as topoisomerase II, which is involved in DNA replication. The compound also modulates signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Physcion 8-gentiobioside is unique due to its glycosidic linkage, which enhances its solubility and bioavailability compared to other anthraquinones. This makes it more effective in certain biological applications .

Properties

CAS No.

84268-38-2

Molecular Formula

C28H32O15

Molecular Weight

608.5 g/mol

IUPAC Name

1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione

InChI

InChI=1S/C28H32O15/c1-9-3-11-17(13(30)4-9)22(34)18-12(19(11)31)5-10(39-2)6-14(18)41-28-26(38)24(36)21(33)16(43-28)8-40-27-25(37)23(35)20(32)15(7-29)42-27/h3-6,15-16,20-21,23-30,32-33,35-38H,7-8H2,1-2H3

InChI Key

YMXXCMGLMRYEQD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H](C([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC

Synonyms

physcion diglucoside

Origin of Product

United States

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